Diethyl trans-1,2-cyclopropanedicarboxylate
Diethyl trans-1,2-cyclopropanedicarboxylate
Diethyl trans-1,2-cyclopropanedicarboxylate was obtained from the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt with dibromomethane.
Brand Name:
Vulcanchem
CAS No.:
3999-55-1
VCID:
VC21203644
InChI:
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
SMILES:
CCOC(=O)C1CC1C(=O)OCC
Molecular Formula:
C9H14O4
Molecular Weight:
186.2 g/mol
Diethyl trans-1,2-cyclopropanedicarboxylate
CAS No.: 3999-55-1
Cat. No.: VC21203644
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diethyl trans-1,2-cyclopropanedicarboxylate was obtained from the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt with dibromomethane. |
|---|---|
| CAS No. | 3999-55-1 |
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.2 g/mol |
| IUPAC Name | diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
| Standard InChI Key | SXLDHZFJMXLFJU-RNFRBKRXSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC |
| SMILES | CCOC(=O)C1CC1C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1CC1C(=O)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator